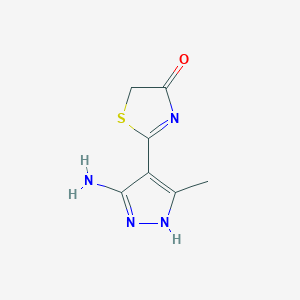

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one

Description

Properties

CAS No. |

141763-70-4 |

|---|---|

Molecular Formula |

C7H8N4OS |

Molecular Weight |

196.23 g/mol |

IUPAC Name |

2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C7H8N4OS/c1-3-5(6(8)11-10-3)7-9-4(12)2-13-7/h2H2,1H3,(H3,8,10,11) |

InChI Key |

QUIXTVRWYKOFPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=NC(=O)CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions to form the thiazole ring, followed by further functionalization to introduce the pyrazole moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The compound serves as a precursor for synthesizing polycyclic systems through intramolecular cyclization. Key methods include:

Diazo Coupling :

Reacts with benzenediazonium chloride to form diazene derivatives through electrophilic aromatic substitution at the thiazole ring’s C5 position . This produces structures like 1-{[2-(3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl)}-2-phenyldiazine .

Thiazole-Pyridine Hybrid Formation :

Participates in Knoevenagel condensation with malononitrile derivatives, followed by Pinner-type cyclization to generate fused chromeno[2,3-b]pyridine systems .

Functional Group Transformations

The amino and ketone groups enable targeted modifications:

Acylation :

The 3-amino group undergoes acetylation with acetic anhydride under basic conditions, forming 2-(3-acetamido-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one.

Alkylation :

Reacts with methyl iodide in the presence of K₂CO₃ to produce N-methylated derivatives at the pyrazole ring.

Condensation :

Forms Schiff bases with aldehydes (e.g., formaldehyde) via nucleophilic attack at the ketone oxygen, yielding 2-(3-amino-5-methyl-1H-pyrazol-4-yl)-4-(hydroxymethyl)thiazole derivatives .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiazole ring’s C2 and C5 positions:

Halogenation :

Treatment with bromine in acetic acid leads to 5-bromo-2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one .

Sulfonation :

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives at the amino group .

Oxidation and Reduction

Oxidation :

The thiazole ring’s sulfur atom oxidizes with H₂O₂ to form sulfoxide derivatives, though overoxidation to sulfones is rare under controlled conditions .

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidinone system, altering the compound’s planarity and electronic properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticonvulsant Properties

Studies have indicated that thiazole-containing compounds can possess anticonvulsant activity. For example, thiazole-bearing pyrazole derivatives have been evaluated for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) analysis highlighted that certain substitutions on the thiazole ring enhance anticonvulsant efficacy .

Anticancer Activity

Recent investigations have focused on the anticancer potential of thiazole derivatives. Specifically, thiazole-pyrazole hybrids have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some compounds demonstrated superior activity compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting their viability as anticancer drugs .

Pharmacological Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to inflammatory processes. For instance, docking studies have shown that it interacts with prostaglandin reductase, potentially leading to anti-inflammatory effects. This positions the compound as a candidate for further research in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that certain thiazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. This could be beneficial in developing treatments for neurodegenerative disorders, although further studies are needed to substantiate these findings .

Agricultural Applications

Pesticidal Activity

Compounds derived from this compound have been investigated for their pesticidal properties. Preliminary studies suggest that these compounds can effectively control pests and diseases in crops, making them suitable candidates for agricultural applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones

These compounds share the thiazolone core but feature an arylidene substituent at position 3. For example:

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) : Exhibits potent DYRK1A inhibition (IC₅₀ = 0.028 µM) and antiproliferative activity against HCT116 and PC3 cancer cells .

- (5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s): IC₅₀ = 0.033 µM against DYRK1A .

Comparison :

- The target compound lacks the arylidene group but includes a pyrazole ring.

- The amino group in the pyrazole ring (target compound) replaces the thioxo or substituted amino groups in analogs, altering electronic properties and solubility .

(5Z)-5-(1H-Pyrrolo[2,3-b]pyridine-3-ylmethylene)-1,3-thiazol-4(5H)-one (DJ4)

DJ4 is a multikinase inhibitor targeting ROCK1/2 and MRCKα/β, effectively blocking cancer cell migration .

Comparison :

- DJ4’s pyrrolopyridine substituent enhances π-π stacking with kinase ATP-binding pockets, while the target compound’s pyrazole may prioritize hydrogen bonding.

Pyrazolyl Thiazolino-4-one Derivatives

Compounds like 2-[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4(5H)-ones exhibit anxiolytic activity, with some derivatives showing 45.33 seconds open-arm preference in elevated plus maze tests .

Comparison :

- The dihydropyrazole moiety in these derivatives introduces conformational rigidity absent in the target compound, possibly affecting blood-brain barrier penetration.

- The target compound’s amino and methyl groups may favor kinase inhibition over neurological effects .

Key Observations :

- Substituent Impact : Arylidene groups (e.g., 3e, 5s) enhance kinase inhibition potency, while heterocyclic substituents (e.g., DJ4’s pyrrolopyridine) improve selectivity for specific kinases .

- Amino vs. Thioxo Groups: The target compound’s amino group may favor solubility and hydrogen bonding over the thioxo group’s electron-withdrawing effects in 3e .

Biological Activity

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound can be characterized by the following chemical formula:

- Molecular Formula : C₇H₈N₄OS

- Molecular Weight : 188.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-methylpyrazole with appropriate thiazole derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with a pyrazole scaffold exhibit inhibitory effects on various cancer cell lines:

| Cancer Type | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Lung Cancer | A549 | 26 |

| Breast Cancer | MDA-MB-231 | 12 |

| Colorectal Cancer | HCT116 | 15 |

| Liver Cancer | HepG2 | 18 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays demonstrated significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Candida albicans | 0.30 μg/mL |

These results indicate that the compound could be effective against both bacterial and fungal infections .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and receptor interactions. Molecular docking studies have revealed that it can effectively bind to targets such as human prostaglandin reductase (PTGR2), suggesting a mechanism involving enzyme inhibition .

Case Studies

A notable study evaluated the efficacy of the compound in vivo using mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. Critical Parameters :

- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates and byproduct profiles.

- Catalytic bases (e.g., triethylamine) enhance nucleophilicity in coupling steps.

Basic: Which spectroscopic techniques are most effective for confirming the structure, and what characteristic signals should researchers expect?

Answer:

Key Techniques :

- IR Spectroscopy :

- ¹H NMR :

- ¹³C NMR :

Validation : Cross-referencing with computational IR/Raman spectra (DFT/B3LYP/6-311++G(d,p)) resolves ambiguities in tautomeric forms .

Advanced: How can quantum chemical calculations predict electronic properties and reactivity?

Answer:

Methodology :

- DFT Optimization : Geometry optimization at B3LYP/6-311G++(d,p) level reveals planar thiazolone-pyrazole systems, with intramolecular H-bonding (N–H⋯O) stabilizing the structure .

- Frontier Molecular Orbitals (FMOs) :

- Multiwfn Analysis : Electron localization function (ELF) maps identify π-π stacking regions, critical for protein-ligand interactions .

Application : Predicts sites for functionalization (e.g., C5 of thiazolone for substituent addition) to modulate bioactivity .

Advanced: What factors contribute to contradictory biological activity findings (e.g., anxiolytic vs. anticancer effects)?

Answer:

Key Variables :

- Substituent Effects :

- Anxiolytic Activity : Electron-donating groups (e.g., 4-dimethylaminophenyl) enhance blood-brain barrier penetration, increasing open-arm time in elevated plus-maze tests (e.g., 45.33 sec vs. control 15.11 sec) .

- Anticancer Activity : Bulky hydrophobic substituents (e.g., pyrrolopyridine) improve kinase (ROCK/MRCK) inhibition by occupying hydrophobic pockets (IC₅₀ ≈ 1.2 µM) .

- Assay Conditions :

Resolution : Perform parallel assays under standardized conditions (e.g., same cell line, dosage) and use SAR-guided derivatization to isolate target-specific effects .

Advanced: How do noncovalent interactions influence the compound’s biological activity, and how can they be mapped computationally?

Answer:

Critical Interactions :

Q. Computational Mapping :

- NCI (Non-Covalent Interaction) Plots : Generated via Multiwfn, highlight vdW (green) and steric clashes (red) regions. For example, steric repulsion between C5 substituents and protein residues can reduce affinity .

- MD Simulations : Reveal dynamic interactions (e.g., water-mediated H-bonds) undetected in static crystal structures .

Design Strategy : Optimize substituents to strengthen favorable NCI (e.g., π-stacking with aromatic kinase residues) while minimizing steric clashes .

Advanced: How can researchers resolve discrepancies in spectroscopic data between experimental and computational results?

Answer:

Root Causes :

- Tautomerism : Thiazolone enol-keto tautomerism shifts IR carbonyl stretches by ~20 cm⁻¹. DFT calculations must explicitly model solvent effects (e.g., PCM for DMSO) to match experimental data .

- Conformational Flexibility : Rotamers (e.g., pyrazole-thiazolone dihedral angles) split NMR signals. Use variable-temperature NMR or 2D-COSY to detect exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.